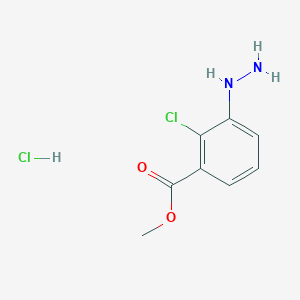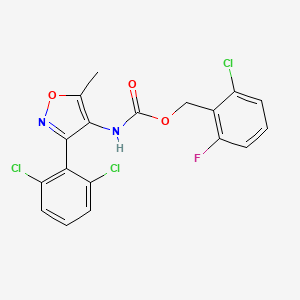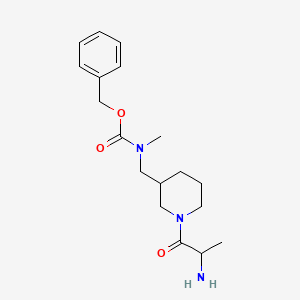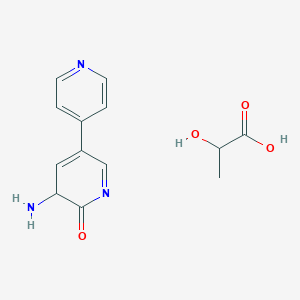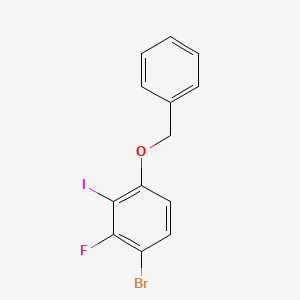![molecular formula C21H28O3 B14781652 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boldenone acetate is an anabolic steroid that is a derivative of testosterone. It is known for its anabolic properties, which promote muscle growth and enhance protein synthesis. Boldenone acetate is commonly used in veterinary medicine, particularly for horses, to improve weight gain and feed efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boldenone acetate is synthesized from androstenedione through a dual-enzyme system involving 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The process involves two steps:
- Conversion of androstenedione to boldenone using 17β-hydroxysteroid dehydrogenase.
- Acetylation of boldenone to form boldenone acetate.
Industrial Production Methods: The industrial production of boldenone acetate primarily relies on chemical synthesis. this method has several drawbacks, including complex conversion processes, excessive byproducts, and environmental pollution. Recent advancements have explored biosynthetic routes using microbial methods, which offer a more environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions: Boldenone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of boldenone to androsta-1,4-diene-3,17-dione.
Reduction: Reduction of boldenone to 1,4-androstadien-17β-ol-3-one.
Substitution: Acetylation to form boldenone acetate.
Common Reagents and Conditions:
Oxidation: Commonly uses oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Acetylation is carried out using acetic anhydride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Androsta-1,4-diene-3,17-dione.
Reduction: 1,4-androstadien-17β-ol-3-one.
Substitution: Boldenone acetate.
Scientific Research Applications
Boldenone acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Explored for potential therapeutic uses in treating muscle wasting diseases.
Industry: Utilized in veterinary medicine to improve weight gain and feed efficiency in animals
Mechanism of Action
Boldenone acetate exerts its effects by binding to androgen receptors, which regulate gene transcription. This binding leads to increased nitrogen retention, protein synthesis, and the release of erythropoietin in the kidneys. The anabolic activity of boldenone acetate is primarily due to its ability to stimulate muscle growth and enhance protein synthesis .
Comparison with Similar Compounds
Boldenone Undecylenate: Another ester of boldenone, known for its long-acting effects.
Testosterone: The parent compound of boldenone, with higher androgenic activity.
Nandrolone: A similar anabolic steroid with different receptor interactions.
Uniqueness: Boldenone acetate is unique due to its balanced anabolic and androgenic properties, making it suitable for veterinary use. Unlike nandrolone, boldenone acetate does not interact with progesterone receptors, reducing the risk of progestogenic side effects .
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
KPCDGGNHYODURF-AYSFWYFTSA-N |
Isomeric SMILES |
CC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)

![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)

![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
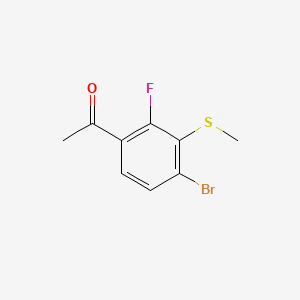
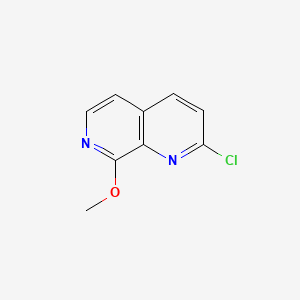
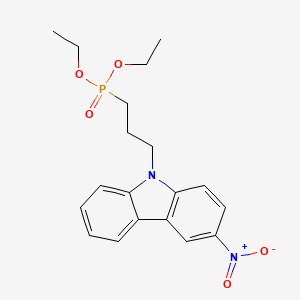
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
